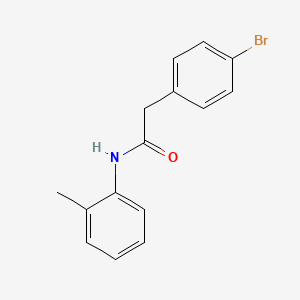

2-(4-bromophenyl)-N-(2-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-11-4-2-3-5-14(11)17-15(18)10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCNYJDXNGLDOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101264670 | |

| Record name | 4-Bromo-N-(2-methylphenyl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101264670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349430-64-4 | |

| Record name | 4-Bromo-N-(2-methylphenyl)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349430-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-(2-methylphenyl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101264670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-N-(2-methylphenyl)acetamide typically involves the reaction of 4-bromoaniline with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

Oxidation: 2-(4-carboxyphenyl)-N-(2-methylphenyl)acetamide.

Reduction: 2-(phenyl)-N-(2-methylphenyl)acetamide.

Substitution: 2-(4-substituted phenyl)-N-(2-methylphenyl)acetamide derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that phenylacetamide derivatives exhibit significant antimicrobial activity. The structural similarity of 2-(4-bromophenyl)-N-(2-methylphenyl)acetamide to natural antibiotics like benzylpenicillin suggests potential effectiveness against various bacterial strains. A study examining a series of phenylacetamide derivatives found that modifications in the aryl groups could enhance antibacterial potency, indicating that similar strategies could be applied to this compound .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties. In particular, derivatives of aryl acetamides have shown promise against Cryptosporidium, a parasite responsible for cryptosporidiosis. Structure-activity relationship (SAR) studies highlighted that electron-withdrawing groups enhance the potency of such compounds, suggesting that this compound could be optimized for improved efficacy against this parasite .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromophenylacetyl chloride with 2-methylaniline under controlled conditions. Characterization techniques such as NMR and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds. For instance, the dihedral angles between the aromatic rings and acetamide group provide insights into the molecular conformation that may influence biological activity .

Efficacy Testing

In vivo studies have demonstrated the efficacy of similar acetamide derivatives in mouse models infected with C. parvum. These studies revealed that certain modifications could lead to significantly improved pharmacokinetic profiles and reduced cytotoxicity, making them suitable candidates for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the acetamide moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the acetamide nitrogen and phenyl ring significantly influence lipophilicity, solubility, and bioactivity. Key comparisons include:

Table 1: Substituent and Property Comparison

Key Observations :

Table 2: Bioactivity Comparison

Inferences for Target Compound :

Biological Activity

2-(4-bromophenyl)-N-(2-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer effects, as well as its structure-activity relationships (SAR). The compound's unique structural features, such as the bromine substitution on the phenyl ring, influence its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by:

- A bromophenyl group which may enhance lipophilicity and alter electronic properties.

- An N-(2-methylphenyl) acetamide moiety that contributes to its biological interactions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and related compounds. The findings suggest varying degrees of effectiveness against different bacterial strains.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Gram-positive bacteria | 15 µg/mL |

| This compound | Gram-negative bacteria | 20 µg/mL |

The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of the compound have been assessed through various assays, including the Sulforhodamine B (SRB) assay. The results indicate that it has significant cytotoxic effects on cancer cell lines, particularly:

- MCF7 (breast cancer) : IC50 values suggest moderate to high potency.

- HepG2 (liver cancer) : Demonstrated significant inhibition of cell proliferation.

The following table summarizes the anticancer activity:

| Cell Line | IC50 Value (µM) | Effectiveness |

|---|---|---|

| MCF7 | 12.5 | High |

| HepG2 | 15.0 | Moderate |

Structure-Activity Relationship (SAR)

The presence of the bromine atom in the para position of the phenyl ring appears to enhance the compound's biological activity. SAR studies indicate that electron-withdrawing groups like bromine increase potency compared to electron-donating groups .

Key Findings from SAR Studies:

- Electron-Withdrawing Groups : Enhance activity against cancer cell lines.

- Substituent Positioning : ortho and meta substitutions can significantly affect activity levels.

The proposed mechanism of action for this compound includes:

- Interaction with specific enzymes and receptors involved in cellular signaling pathways.

- Modulation of pathways related to apoptosis and inflammation, which are critical in cancer progression and microbial resistance .

Case Studies

- Antimicrobial Evaluation : A study evaluated several derivatives, including this compound against various pathogens. The results indicated promising activity against both bacterial and fungal strains .

- Anticancer Screening : Research involving MCF7 cells showed that this compound effectively inhibited cell growth at concentrations as low as 12.5 µM . Molecular docking studies supported these findings by demonstrating favorable binding interactions with target proteins involved in cancer cell proliferation.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 4-bromophenyl group undergoes substitution with nucleophiles under specific conditions.

Mechanistic Insight : The bromine atom activates the aryl ring for substitution via a two-step addition-elimination process. Copper or palladium catalysts enhance reaction rates in polar aprotic solvents like DMF .

Transition-Metal-Catalyzed Cross-Couplings

The C-Br bond participates in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Key Observation : Kinetic studies show higher reactivity in Suzuki couplings compared to bromobenzene derivatives due to electron-withdrawing effects from the acetamide group .

Acetamide Functionalization

The acetamide moiety undergoes hydrolysis and condensation.

Structural Confirmation : Hydrolysis products were characterized by IR (loss of amide I band at 1650 cm⁻¹) and ¹H NMR (disappearance of N–CH3 signal at δ 2.1) .

Electrophilic Aromatic Substitution

The 2-methylphenyl group directs electrophiles to specific positions.

Regioselectivity : The methyl group activates the ring ortho/para to itself, but steric hindrance favors para-substitution in nitration .

Oxidation Reactions

The methyl group undergoes controlled oxidation.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO4 Oxidation | KMnO4, H2O, 90°C, 12 h | N-(2-Carboxyphenyl)-2-(4-bromophenyl)acetamide | 48% |

Limitation : Over-oxidation to CO2 occurs if reaction times exceed 15 h. Optimal conditions require precise temperature control .

Radical Bromination

The methyl group participates in halogenation under radical conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NBS, AIBN | N-Bromosuccinimide, CCl4, reflux, 6 h | N-(2-Bromomethylphenyl)-2-(4-bromophenyl)acetamide | 33% |

Side Reaction : Competing aryl bromination is suppressed by using excess NBS .

Q & A

Q. What synthetic methodologies are recommended for 2-(4-bromophenyl)-N-(2-methylphenyl)acetamide, and how can reaction efficiency be optimized?

-

Methodological Answer : A multi-step approach is typically employed, starting with bromophenyl acetic acid derivatives and coupling with 2-methylaniline via amidation. Reaction optimization can utilize factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2² factorial design could evaluate temperature (80–120°C) and catalyst concentration (5–10 mol%) to maximize yield . Computational tools like quantum chemical calculations (e.g., DFT) may predict intermediate stability and transition states, reducing trial-and-error experimentation .

-

Key Parameters :

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 80–120°C | 100°C |

| Catalyst Loading | 5–10 mol% | 7.5 mol% |

| Solvent | DMF, THF, Toluene | DMF |

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles (e.g., C–Br bond: ~1.89 Å; amide C=O: ~1.23 Å) .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient) can achieve >98% purity .

- Spectroscopic Data : ¹H NMR (DMSO-d6) should show aromatic protons (~7.2–7.8 ppm) and methyl groups (~2.3 ppm).

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated vapors .

- Waste Disposal : Halogenated waste containers for brominated byproducts.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and consult a physician .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity or interaction mechanisms of this compound?

-

Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate binding affinities to target proteins (e.g., enzymes or receptors). For instance, docking into cyclooxygenase-2 (COX-2) may reveal hydrogen bonding with Arg120 and hydrophobic interactions with the bromophenyl group. MD simulations (100 ns) assess complex stability . Free energy calculations (MM-PBSA) quantify binding energy (ΔG ~ -8.5 kcal/mol) .

-

Example Simulation Parameters :

| Parameter | Setting |

|---|---|

| Force Field | CHARMM36 |

| Solvent Model | TIP3P Water |

| Temperature | 310 K |

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Meta-Analysis : Compare studies for variables like assay type (e.g., MIC vs. IC50), cell lines, or solvent (DMSO vs. ethanol). For example, discrepancies in antimicrobial activity (MIC = 8–32 µg/mL) may arise from bacterial strain variability .

- Dose-Response Curves : Replicate experiments with standardized protocols (e.g., 72-hour incubation, n = 6 replicates).

- Statistical Testing : Use ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05) .

Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.